Des-AA1,2,4,5-[D-Trp8]SRIF
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Overview
Description
Des-AA1,2,4,5-[D-Trp8]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 2 (SSTR2), which plays a crucial role in inhibiting the release of various secondary hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-AA1,2,4,5-[D-Trp8]SRIF involves multiple steps, including the substitution of specific amino acid residues. The process typically begins with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The key steps include:
Deprotection and Coupling: The amino acid residues are deprotected and coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage from Resin: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Des-AA1,2,4,5-[D-Trp8]SRIF undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or iodine (I2) to form disulfide bonds.
Reduction: Reduction reactions using agents like dithiothreitol (DTT) can break disulfide bonds.
Substitution: Amino acid residues can be substituted using specific reagents to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can enhance the compound’s stability, affinity, and selectivity for somatostatin receptors .
Scientific Research Applications
Des-AA1,2,4,5-[D-Trp8]SRIF has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis, modification, and purification techniques.
Biology: Investigated for its role in regulating endocrine functions and neurotransmission.
Medicine: Explored for its potential therapeutic applications in treating hormone-related disorders, such as acromegaly and Cushing’s syndrome.
Mechanism of Action
Des-AA1,2,4,5-[D-Trp8]SRIF exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 2 (SSTR2). Upon binding, the receptor undergoes a conformational change, activating G proteins that inhibit adenylyl cyclase. This leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, resulting in the inhibition of hormone secretion and cell proliferation. The compound also stimulates phosphotyrosine phosphatase and phospholipase C (PLC) pathways, further modulating cellular functions .
Comparison with Similar Compounds
Des-AA1,2,4,5-[D-Trp8]SRIF is unique due to its specific amino acid substitutions, which enhance its affinity and selectivity for somatostatin receptor type 2 (SSTR2). Similar compounds include:
Des-AA1,2,5-[D-Trp8,IAmp9]SRIF: Another synthetic analog with different amino acid substitutions, offering improved selectivity for somatostatin receptor type 1 (SSTR1).
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF: A variant with tyrosine residue substitutions, suitable for radioiodination and imaging applications.
Properties
Molecular Formula |
C61H78N12O14S2 |
---|---|
Molecular Weight |
1267.5 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31S)-31-amino-19-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid |
InChI |
InChI=1S/C61H78N12O14S2/c1-34(75)50-59(84)69-46(28-38-20-10-5-11-21-38)57(82)73-51(35(2)76)60(85)70-48(31-74)58(83)71-49(61(86)87)33-89-88-32-41(63)52(77)66-44(26-36-16-6-3-7-17-36)54(79)67-45(27-37-18-8-4-9-19-37)55(80)68-47(29-39-30-64-42-23-13-12-22-40(39)42)56(81)65-43(53(78)72-50)24-14-15-25-62/h3-13,16-23,30,34-35,41,43-51,64,74-76H,14-15,24-29,31-33,62-63H2,1-2H3,(H,65,81)(H,66,77)(H,67,79)(H,68,80)(H,69,84)(H,70,85)(H,71,83)(H,72,78)(H,73,82)(H,86,87)/t34-,35-,41-,43+,44-,45+,46+,47+,48+,49+,50-,51-/m1/s1 |
InChI Key |
CGHVCXMPDMMIFL-JFJBRMBESA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |
Origin of Product |
United States |
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